molecular formula C27H28Cl2O7 B583272 6-Oxo Mometasone Furoate CAS No. 1305334-30-8

6-Oxo Mometasone Furoate

Katalognummer: B583272
CAS-Nummer: 1305334-30-8
Molekulargewicht: 535.414
InChI-Schlüssel: XXMUYUVNHWPWLS-KORTYEGJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Mometasone furoate (MF) is a synthetic, medium-potency glucocorticoid with anti-inflammatory, antipruritic, and vasoconstrictive properties. Its chemical structure features a double bond in the 1,2 position on ring A and a furoate ester moiety at the 17α position, enhancing glucocorticoid receptor affinity and prolonging therapeutic activity . MF is widely used in dermatology (e.g., eczema, psoriasis, atopic dermatitis) and otolaryngology (e.g., allergic rhinitis, nasal polyps) due to its efficacy and favorable safety profile .

Vergleich Mit ähnlichen Verbindungen

Efficacy in Dermatological Conditions

a. Methylprednisolone Acetate
In a double-blinded study, MF formulated in a multi-lamellar emulsion (MLE) demonstrated superior efficacy over methylprednisolone acetate for eczema. At day 15, the Physician Global Assessment (PGA) improvement ratio was 82.62% for MF-MLE versus 68.32% for methylprednisolone (p ≤ 0.0001). The MLE formulation also improved transepidermal water loss (TEWL) by enhancing skin barrier function .

b. Betamethasone Derivatives
MF 0.1% cream applied once daily showed comparable efficacy to betamethasone dipropionate 0.05% (applied twice daily) in treating atopic dermatitis. Both achieved similar reductions in erythema and pruritus, but MF exhibited a lower risk of skin atrophy .

c. Hydrocortisone
In pediatric atopic dermatitis, MF 0.1% once daily outperformed hydrocortisone valerate 0.2% twice daily, with 74% of MF-treated patients achieving symptom control versus 58% in the hydrocortisone group (p < 0.05) .

a. Fluticasone Propionate and Furoate

  • Allergic Rhinoconjunctivitis: Both MF and fluticasone furoate nasal sprays significantly improved Rhinoconjunctivitis Quality-of-Life Questionnaire (RQOLQ) scores. However, fluticasone furoate showed a transient advantage in minimal circumferential area (MCA) improvement at 1 month (p < 0.05) .

b. Oxymetazoline Combination Concomitant use of MF with oxymetazoline nasal spray accelerated symptom relief in seasonal allergic rhinitis compared to monotherapy (p < 0.01), though quality-of-life improvements were comparable to MF alone .

Cost and Long-Term Benefits

a. Modafinil in Obstructive Sleep Apnea (OSA) MF nasal spray (100 µg/day) was more effective than modafinil (200 mg/day) in reducing adenoid-nasopharyngeal (AN) ratios (p = 0.0001). However, MF treatment was costlier (p < 0.0001), though it provided longer post-treatment benefits (12 vs. 6 months) .

b. Salicylic Acid Combination MF combined with 5% salicylic acid enhanced psoriasis treatment efficacy versus MF monotherapy (p < 0.05), though salicylic acid’s irritative side effects necessitate careful dosing .

Biologische Aktivität

6-Oxo Mometasone Furoate is a synthetic derivative of Mometasone Furoate, a potent corticosteroid widely used for its anti-inflammatory properties. The modification at the 6-position introduces a keto group, which alters its pharmacological profile. This article delves into the biological activity of this compound, comparing it with its parent compound and other corticosteroids, and discussing relevant case studies and research findings.

Structural Characteristics

The structural modifications of this compound contribute to its unique biological activities. Below is a comparison table highlighting the structural features and unique aspects of related compounds.

Compound Name Structural Features Unique Aspects
Mometasone Furoate C27H30Cl2O6; contains furoate esterMarketed drug with extensive clinical use
Dexamethasone C22H29ClO5; lacks furoate groupStronger systemic effects; used in severe inflammation
Betamethasone C22H29FO5; fluorinatedHigher potency in topical formulations
Triamcinolone C21H27O5; lacks halogen substitutionsCommonly used in dermatology
This compound Modified structure with a keto group at position 6Enhanced receptor affinity and metabolic stability

This compound exhibits biological activity primarily as an anti-inflammatory agent. Its mechanism includes:

  • High Receptor Affinity : It binds to the glucocorticoid receptor with a significantly higher affinity than many other corticosteroids, including Dexamethasone, which enhances its effectiveness in modulating inflammatory responses .
  • Regulation of Gene Expression : Upon binding to the glucocorticoid receptor, it induces conformational changes that lead to the activation or repression of target genes involved in inflammation .
  • Inhibition of Pro-inflammatory Pathways : It blocks transcription factors such as NF-kappaB and AP-1, reducing the expression of inflammatory cytokines like interleukins 4 and 5 .

Pharmacological Effects

Research indicates that this compound retains the potent anti-inflammatory effects characteristic of Mometasone Furoate. It has been shown to:

  • Reduce inflammation by stabilizing cell membranes and decreasing the influx of inflammatory cells .
  • Exhibit significant anti-tumor activity in specific cancer models, such as head and neck squamous cell carcinoma (HNSCC), where it promotes apoptosis and inhibits cell proliferation through mechanisms involving protein tyrosine phosphatase non-receptor type 11 (PTPN11) .

Case Studies

  • Head and Neck Squamous Cell Carcinoma (HNSCC) :
    • A study demonstrated that Mometasone Furoate inhibited HNSCC progression by promoting apoptosis and cell cycle arrest. The molecular docking analysis revealed PTPN11 as a critical target for this effect, suggesting potential therapeutic applications for this compound in oncology .
  • Topical Applications for Skin Disorders :
    • Research on new vehiculation systems for Mometasone Furoate showed that formulations incorporating this compound significantly reduced skin inflammation in animal models. The study highlighted that formulations with enhanced delivery systems exhibited improved efficacy compared to standard creams .

Q & A

Basic Research Questions

Q. How can HPLC methods be validated for simultaneous quantification of 6-Oxo Mometasone Furoate and its parent compound in pharmaceutical formulations?

  • Methodological Answer : To ensure accuracy and precision, validate the method using parameters such as linearity (calibration curves over 80–120% of target concentration), recovery studies (spiked samples with 95–105% recovery), and repeatability (RSD <2% for retention time and peak area). Use a C18 column with a mobile phase of acetonitrile:phosphate buffer (pH 3.0) in gradient mode, UV detection at 254 nm, and column temperature at 30°C . Include system suitability tests (theoretical plates >2000, tailing factor <2) per ICH guidelines.

Q. What experimental design considerations are critical for assessing the dose-response relationship of this compound in preclinical models?

  • Methodological Answer : Employ a randomized, blinded study with escalating doses (e.g., 25–600 µg/kg) in animal models, using biomarkers like plasma cortisol suppression (HPA axis evaluation) and tissue-specific anti-inflammatory markers (e.g., TNF-α reduction). Include a vehicle control and reference standard (e.g., dexamethasone). Monitor systemic exposure via LC-MS/MS to correlate pharmacokinetics with pharmacodynamics .

Q. How can transdermal absorption efficiency of this compound formulations be compared in multi-center trials?

  • Methodological Answer : Use a double-blind, parallel-group design with standardized application protocols. Measure transepidermal water loss (TEWL) and stratum corneum drug content via tape-stripping. Validate results using HPLC or LC-MS for quantification. Include patient-reported outcomes (e.g., PGA scores) and adverse event monitoring for safety .

Advanced Research Questions

Q. What structural modifications in this compound influence its glucocorticoid receptor (GR) binding affinity and transcriptional potency?

  • Methodological Answer : Perform X-ray crystallography or molecular docking simulations to compare binding modes with wild-type GR. Assess the 6-Oxo group’s steric and electronic effects on interactions with key residues (e.g., Gln570, Arg611). Conduct luciferase reporter assays in HEK293 cells transfected with GR to measure transactivation efficacy (EC50 values) .

Q. How can in vitro hepatic microsomal models elucidate the enzymatic kinetics of this compound formation?

  • Methodological Answer : Incubate mometasone furoate with human liver microsomes and NADPH. Quantify metabolites via LC-MS/MS, optimizing incubation time (0–120 min) and protein concentration (0.5–2 mg/mL). Calculate kinetic parameters (Km, Vmax) using Michaelis-Menten plots. Identify cytochrome P450 isoforms involved via chemical inhibition or recombinant enzyme assays .

Q. What integrative analytical approaches are required to characterize this compound’s degradation products under stress conditions?

  • Methodological Answer : Subject the compound to forced degradation (heat, light, acidic/alkaline hydrolysis). Analyze products using UPLC-QTOF-MS for accurate mass determination and MS/MS fragmentation patterns. Confirm structures via 2D NMR (COSY, HSQC) and compare with synthetic reference standards. Assess degradation pathways (e.g., oxidation, hydrolysis) .

Q. Data Contradiction & Analysis

Q. How should researchers address discrepancies in reported anti-inflammatory efficacy of mometasone furoate derivatives across clinical trials?

  • Methodological Answer : Conduct meta-regression analysis to identify covariates (e.g., dosing frequency, patient age, formulation type) influencing outcomes. For example, higher PGA improvement ratios (82.6% vs. 68.3%) in mometasone emulsions vs. methylprednisolone may reflect enhanced skin penetration . Validate using in vitro permeation models (Franz cells) and adjust for inter-study heterogeneity via random-effects models .

Q. What strategies resolve conflicting data on systemic absorption of inhaled this compound?

  • Methodological Answer : Use radiolabeled (³H) compound in pharmacokinetic studies to distinguish parent drug vs. metabolites. Compare plasma levels after oral inhalation (minimal absorption) vs. intravenous administration. Employ population pharmacokinetic modeling to account for covariates like body weight and lung function .

Eigenschaften

IUPAC Name

[(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3,6-dioxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-yl] furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28Cl2O7/c1-14-9-16-17-11-19(31)18-10-15(30)6-7-24(18,2)26(17,29)21(32)12-25(16,3)27(14,22(33)13-28)36-23(34)20-5-4-8-35-20/h4-8,10,14,16-17,21,32H,9,11-13H2,1-3H3/t14-,16+,17+,21+,24+,25+,26+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXMUYUVNHWPWLS-KORTYEGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CC(=O)C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CC(=O)C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28Cl2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1305334-30-8
Record name 6-Oxo mometasone furoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1305334308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-OXO MOMETASONE FUROATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HQ9B6K29E6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.